7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline
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Overview
Description
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a chloro group at the 4th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of Substituents: The benzyloxy, chloro, methoxy, and methyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Final Assembly: The final compound is obtained by combining the substituted quinazoline intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group at the 4th position is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloro groups may enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share the benzyloxy group and exhibit similar biological activities.
7-Benzyloxy-4-trifluoromethyl-coumarin: This compound also features a benzyloxy group and is used in studies related to enzyme inhibition.
Uniqueness
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline is unique due to its specific combination of substituents on the quinazoline ring, which may confer distinct biological properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methyl-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-19-14-9-16(22-10-12-6-4-3-5-7-12)15(21-2)8-13(14)17(18)20-11/h3-9H,10H2,1-2H3 |
InChI Key |
HDJMCCMTHOAXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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